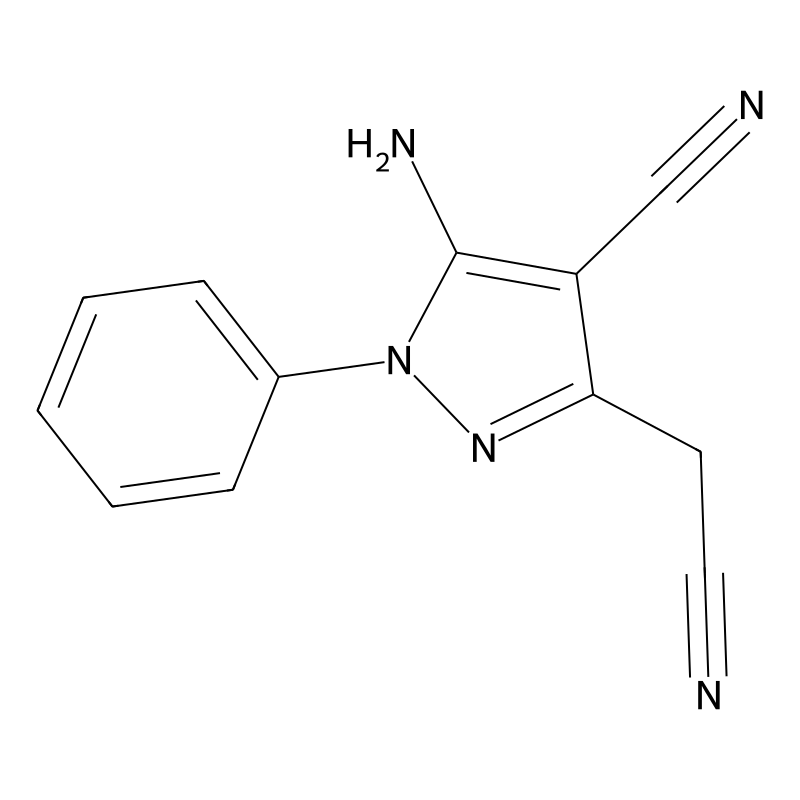

5-amino-3-(cyanomethyl)-1-phenyl-1H-pyrazole-4-carbonitrile

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Synthesis and Characterization:

5-Amino-4-cyano-3-cyanomethyl-1-phenylpyrazole (5-ACMP) is a heterocyclic compound synthesized through various methods, including the Knorr pyrazole synthesis and multicomponent reactions. PubChem, National Institutes of Health: )

Research studies have explored the development of efficient synthetic routes for 5-ACMP, focusing on factors such as reaction yield, purity, and environmental sustainability. Green Chemistry, Royal Society of Chemistry:

Potential Biological Activities:

Studies have investigated the potential biological activities of 5-ACMP, with some reports suggesting its possible:

- Antimicrobial activity: Inhibition of the growth of various bacterial and fungal strains. Journal of Heterocyclic Chemistry, American Chemical Society:

- Anticancer activity: Induction of cell death in cancer cell lines. Archiv der Pharmazie (Weinheim an der Bergstraße, Germany), Wiley:

- Antioxidant activity: Scavenging of free radicals, potentially offering protection against oxidative stress-related diseases. European Journal of Medicinal Chemistry, Elsevier:

5-amino-3-(cyanomethyl)-1-phenyl-1H-pyrazole-4-carbonitrile is a heterocyclic compound with the molecular formula C₁₂H₉N₅. This compound features an amino group, two cyano groups, and a phenyl group attached to a pyrazole ring. Its unique structure makes it a valuable building block in organic synthesis, particularly in the development of pharmaceuticals and advanced materials .

There is no current information available regarding the specific mechanism of action of ACMP. Pyrazoles, in general, can exhibit various biological activities depending on their structure. Some pyrazoles act as anticonvulsants, analgesics, and anti-inflammatory agents []. However, the specific effects of ACMP remain unknown and require further investigation.

- Oxidation: This compound can undergo oxidation to yield various oxidized derivatives.

- Reduction: Reduction reactions can convert cyano groups into amine groups.

- Substitution: The amino and cyano groups can participate in substitution reactions with alkyl halides or acyl chlorides .

Common reagents for these reactions include oxidizing agents such as potassium permanganate and reducing agents like lithium aluminum hydride. The products formed depend on the specific conditions and reagents used during the reactions.

Research indicates that 5-amino-3-(cyanomethyl)-1-phenyl-1H-pyrazole-4-carbonitrile exhibits significant biological activity, making it a candidate for further investigation in medicinal chemistry. Its ability to interact with various biological targets suggests potential therapeutic applications, including anti-inflammatory and anticancer properties . The exact mechanisms of action involve modulation of enzyme activities and receptor interactions, although detailed pathways remain under study.

The synthesis of 5-amino-3-(cyanomethyl)-1-phenyl-1H-pyrazole-4-carbonitrile typically involves the reaction of 2-amino-1-propene-1,1,3-tricarbonitrile with phenylhydrazine under controlled conditions. Alternate methods include the reaction of malononitrile dimer with hydrazine hydrate, which also leads to the formation of this compound . The synthesis is adaptable for both laboratory and industrial scales, emphasizing high-purity reagents and optimized conditions for yield improvement .

5-amino-3-(cyanomethyl)-1-phenyl-1H-pyrazole-4-carbonitrile has diverse applications across various fields:

- Pharmaceuticals: It serves as a lead compound for developing new drugs targeting various diseases.

- Materials Science: The compound is explored for creating novel polymers and advanced materials with specific properties.

- Chemical Synthesis: It acts as a building block for synthesizing more complex molecules, contributing to chemical libraries for drug discovery .

Interaction studies have shown that 5-amino-3-(cyanomethyl)-1-phenyl-1H-pyrazole-4-carbonitrile can bind to specific enzymes and receptors. This binding modulates their activity, influencing various biochemical pathways. Research continues to uncover its interactions with different molecular targets, which could lead to new therapeutic approaches .

Several compounds share structural similarities with 5-amino-3-(cyanomethyl)-1-phenyl-1H-pyrazole-4-carbonitrile. Here are some notable examples:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 5-Amino-3-(cyanomethyl)-1-(4-chlorophenyl)-1H-pyrazole-4-carbonitrile | Chlorophenyl substitution | Enhanced biological activity due to chlorine's electronegativity |

| 5-Amino-3-(cyanomethyl)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbonitrile | Methoxy substitution | Increased lipophilicity, potentially improving membrane permeability |

| 5-Amino-3-cyanomethylpyrazole | Lacks phenyl group | Simpler structure may lead to different reactivity patterns |

Compared to these similar compounds, 5-amino-3-(cyanomethyl)-1-phenyl-1H-pyrazole-4-carbonitrile stands out due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. This uniqueness enhances its utility in drug development and materials science applications .

Traditional organic synthesis of 5-amino-3-(cyanomethyl)-1-phenyl-1H-pyrazole-4-carbonitrile primarily relies on established methodologies such as the Knorr pyrazole synthesis and related cyclocondensation reactions. The Knorr pyrazole synthesis utilizes a catalytic acid to convert hydrazine derivatives and 1,3-dicarbonyl compounds to pyrazoles through a well-defined mechanistic pathway. In this approach, the dicarbonyl compound deprotonates the acid catalyst and is subsequently attacked by the hydrazine to produce an imine intermediate. The second nitrogen of the hydrazine then attacks the second carbonyl group to form a second imine, followed by deprotonation to regenerate the catalyst and yield the final pyrazole product.

Classical synthetic routes typically involve the reaction of 2-amino-1-propene-1,1,3-tricarbonitrile with phenylhydrazine under controlled conditions to ensure formation of the desired product. These traditional methods often employ reflux conditions with organic solvents such as ethanol or dimethylformamide, requiring elevated temperatures ranging from 80°C to 120°C and reaction times extending from several hours to overnight. The approach generally yields moderate to good results, with reported yields typically ranging from 60% to 75% depending on the specific reaction conditions and purification methods employed.

Traditional synthesis methodologies also encompass the use of substituted phenylhydrazines in reactions with appropriately functionalized 1,3-dicarbonyl precursors. Research has demonstrated that benzoylacetonitrile derivatives serve as effective starting materials, where substituted phenylhydrazines react with substituted 1-aminocinnamonitriles to yield 5-amino-3-aryl-1H-pyrazoles. These reactions typically require base catalysis and proceed through intermediate hydrazone formation followed by cyclization. The traditional approach offers the advantage of well-understood reaction mechanisms and predictable outcomes, though it often suffers from limitations including prolonged reaction times, higher energy consumption, and the need for volatile organic solvents.

XLogP3

UNII

GHS Hazard Statements

H301 (90.48%): Toxic if swallowed [Danger Acute toxicity, oral];

H311 (90.48%): Toxic in contact with skin [Danger Acute toxicity, dermal];

H331 (90.48%): Toxic if inhaled [Danger Acute toxicity, inhalation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic